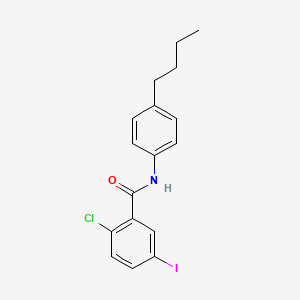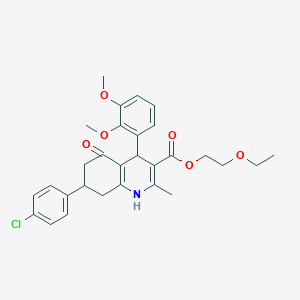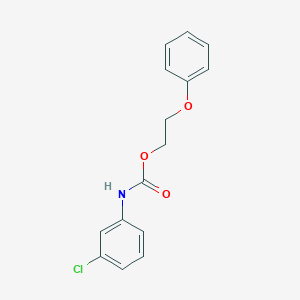![molecular formula C20H24N2O2 B5091596 N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide], commonly known as EDA-MPA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of bis(amides) and is known for its ability to bind to metal ions, particularly copper and zinc.
作用機序
The mechanism of action of EDA-MPA is based on its ability to bind to metal ions. It forms a stable complex with the metal ion, which can alter the properties of the metal ion and its surrounding environment. This can affect the activity of metalloproteins and enzymes that require metal ions for their function. EDA-MPA can also inhibit the activity of metalloenzymes by binding to the metal ion and preventing its interaction with other substrates.
Biochemical and Physiological Effects:
EDA-MPA has been shown to have a range of biochemical and physiological effects. It can modulate the activity of metalloproteins and enzymes, which can affect cellular processes such as DNA replication, protein synthesis, and signal transduction. EDA-MPA has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been used as a chelating agent in the treatment of metal toxicity, particularly in cases of copper and zinc overload.
実験室実験の利点と制限
The advantages of using EDA-MPA in lab experiments include its ability to selectively bind to metal ions, its stability, and its low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential to interfere with other metal-containing compounds in the sample.
将来の方向性
There are several future directions for the use of EDA-MPA in scientific research. One area of interest is the development of new metal-based drugs that can target specific metalloproteins and enzymes. EDA-MPA can also be used in the development of new diagnostic tools for metal toxicity. Another area of research is the study of the interactions between EDA-MPA and other metal-containing compounds in the sample, which can provide insights into the role of metal ions in biological systems.
Conclusion:
EDA-MPA is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to metal ions. It has a range of biochemical and physiological effects and has been used in the treatment of metal toxicity. The future directions for the use of EDA-MPA in scientific research include the development of new metal-based drugs and diagnostic tools, as well as the study of its interactions with other metal-containing compounds in biological systems.
合成法
EDA-MPA can be synthesized by reacting 2-methylphenylacetic acid with ethylenediamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
EDA-MPA has been extensively used in scientific research due to its unique properties. It has been shown to selectively bind to copper and zinc ions, which are essential cofactors for many enzymes and proteins. This property has made it a valuable tool in the study of metalloproteins and their functions. EDA-MPA has also been used in the development of new metal-based drugs and as a chelating agent in the treatment of metal toxicity.
特性
IUPAC Name |
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-5-7-11-19(15)21(17(3)23)13-14-22(18(4)24)20-12-8-6-10-16(20)2/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKWZHAFLGHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5185197 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)



![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)